molecular formula C28H29N5O2S B12159193 2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-hydroxyphenyl)methylidene]acetohydrazide

2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B12159193
M. Wt: 499.6 g/mol
InChI Key: HUXYIJSPJIXPME-RHANQZHGSA-N
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Description

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.

    Formation of the Schiff Base: The Schiff base moiety is formed by the condensation of an amine with an aldehyde or ketone, typically under reflux conditions in the presence of a catalyst such as acetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the Schiff base moiety, converting it to the corresponding amine.

    Substitution: The triazole ring and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential biological activities can be explored for drug development. Its ability to interact with various biological targets makes it a candidate for the treatment of infectious diseases, cancer, and other medical conditions.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide likely involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The Schiff base moiety may interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Voriconazole: Another triazole antifungal with enhanced activity and broader spectrum.

    Itraconazole: A triazole derivative used to treat fungal infections.

Uniqueness

The uniqueness of 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide lies in its combination of a triazole ring, sulfanyl group, and Schiff base moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H29N5O2S

Molecular Weight

499.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C28H29N5O2S/c1-19-9-15-23(16-10-19)33-26(20-11-13-22(14-12-20)28(2,3)4)31-32-27(33)36-18-25(35)30-29-17-21-7-5-6-8-24(21)34/h5-17,34H,18H2,1-4H3,(H,30,35)/b29-17-

InChI Key

HUXYIJSPJIXPME-RHANQZHGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C\C3=CC=CC=C3O)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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